molecular formula C12H11N3O B8740709 2-Amino-5,6-dihydrobenzo[h]quinazolin-4-ol

2-Amino-5,6-dihydrobenzo[h]quinazolin-4-ol

Cat. No.: B8740709
M. Wt: 213.23 g/mol
InChI Key: GFMMAJCZDXOMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,6-dihydrobenzo[h]quinazolin-4-ol is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-amino-5,6-dihydro-3H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C12H11N3O/c13-12-14-10-8-4-2-1-3-7(8)5-6-9(10)11(16)15-12/h1-4H,5-6H2,(H3,13,14,15,16)

InChI Key

GFMMAJCZDXOMIB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-ethoxycarbonyl-1-tetralone (0.65 g) and guanidine carbonate (0.65 g) in xylene (15 ml) was refluxed overnight and, after cooling to room temperature, the tan solid was collected by filtration, washed with water and alcohol, and then dried to yield 0.24 g of tan solid, m.p.>300° C. The solid was dissolved in Con.-HCl, concentrated in vacuo to dryness, and recrystallized from ethanol to yield a colorless solid product, (0.28 g).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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